Cas no 1465715-03-0 (n-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1h-indol-3-yl)prop-2-enamide)

n-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1h-indol-3-yl)prop-2-enamide structure
1465715-03-0 structure
Product name:n-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1h-indol-3-yl)prop-2-enamide
CAS No:1465715-03-0
MF:C18H19N3O2
MW:309.362364053726
CID:6021408
PubChem ID:84584941

n-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1h-indol-3-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • n-[cyano(oxolan-3-yl)methyl]-3-(1-methyl-1h-indol-3-yl)prop-2-enamide
    • (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
    • 1465715-03-0
    • EN300-26688412
    • Z1273982168
    • n-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1h-indol-3-yl)prop-2-enamide
    • Inchi: 1S/C18H19N3O2/c1-21-11-13(15-4-2-3-5-17(15)21)6-7-18(22)20-16(10-19)14-8-9-23-12-14/h2-7,11,14,16H,8-9,12H2,1H3,(H,20,22)/b7-6+
    • InChI Key: LKBRTQUVSVLQSR-VOTSOKGWSA-N
    • SMILES: O1CCC(C(C#N)NC(/C=C/C2=CN(C)C3C=CC=CC2=3)=O)C1

Computed Properties

  • Exact Mass: 309.147726857g/mol
  • Monoisotopic Mass: 309.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67Ų
  • XLogP3: 1.8

n-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1h-indol-3-yl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26688412-0.05g
N-[cyano(oxolan-3-yl)methyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enamide
1465715-03-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on n-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1h-indol-3-yl)prop-2-enamide

Introduction to N-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enamide (CAS No. 1465715-03-0)

N-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1465715-03-0, represents a fusion of heterocyclic chemistry and advanced molecular design, making it a promising candidate for various biochemical applications.

The molecular structure of N-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enamide incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a cyano group provides a site for further chemical modification, while the oxolan moiety introduces a cyclic ether functionality, enhancing the compound's solubility and stability. Additionally, the indole ring system contributes to its aromaticity and potential interaction with biological targets.

In recent years, there has been growing interest in indole derivatives due to their diverse pharmacological properties. Indole-based compounds have been extensively studied for their roles in modulating various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. The incorporation of a methyl propenamide group in N-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enamide adds another layer of complexity, potentially enhancing its binding affinity and selectivity towards specific biological receptors.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's structural complexity but also underscore the advancements in synthetic organic chemistry that enable the preparation of such intricate molecules.

Recent research has demonstrated the potential of N-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enamide as a lead compound for drug discovery. Studies have shown that it exhibits inhibitory activity against certain enzymes and receptors relevant to human diseases. For instance, preliminary in vitro assays have indicated that this compound may interfere with the activity of enzymes involved in cancer cell proliferation, suggesting its potential as an anti-cancer agent. Furthermore, its interaction with specific protein targets has been explored using computational modeling techniques, providing insights into its binding mechanism and mode of action.

The pharmacokinetic properties of N-[Cyano(oxolan-3-yl)methyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enamide are also of considerable interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its therapeutic potential. Preliminary studies have suggested that this compound exhibits moderate solubility in water and lipids, which could influence its bioavailability and distribution within the body. Further investigations are ongoing to optimize its pharmacokinetic profile through structural modifications.

The development of novel pharmaceuticals often involves iterative optimization of lead compounds to enhance their efficacy and safety. N-[Cyano(oxolan-3-ylmethyl)]-3-(1-methyl-lH-indol--yl)prop--enamide serves as a valuable starting point for such optimization efforts. By systematically modifying specific functional groups or substituents, researchers can fine-tune the compound's properties to improve its pharmacological activity while minimizing potential side effects. This approach aligns with contemporary drug discovery strategies that emphasize rational design and targeted modifications.

The role of computational chemistry in the study of N-[Cyano(oxolan--methyl)]-3-(1-methyl-lH-indol--yl)prop--enamide cannot be overstated. Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into the compound's structure-function relationships. These tools allow researchers to predict how the compound interacts with biological targets at an atomic level, guiding experimental efforts and accelerating the drug discovery process.

In conclusion, N-[Cyano(oxolan--methyl)]-3-(l-methvl-lH-indol--yl)prop--enamide (CAS No. 14657l5--03-O) is a structurally complex and functionally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile tool for exploring new therapeutic avenues. As research continues to uncover its biological activities and optimize its pharmacokinetic properties, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.

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